3,3-Difluorocyclobutanecarbonitrile
Overview
Description
3,3-Difluorocyclobutanecarbonitrile (DFCN) is a highly versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a versatile reagent that can be used in a number of different syntheses, including the formation of heterocycles, cyclic ethers, and organometallic compounds. It is also a useful starting material for the synthesis of a variety of other compounds. In addition, due to its unique structure, DFCN is an important intermediate in the synthesis of a number of biologically active compounds.
Scientific Research Applications
Organic Synthesis Enhancement
Trifluoromethanesulfonic acid, though not directly related to 3,3-Difluorocyclobutanecarbonitrile, highlights the critical role fluorinated compounds play in organic synthesis, including electrophilic aromatic substitution reactions and the formation of carbon–carbon bonds. These fluorinated agents facilitate the generation of cationic species from organic molecules, which are pivotal in synthesizing new organic compounds due to their high protonating power and low nucleophilicity. This example underscores the potential utility of fluorinated compounds like 3,3-Difluorocyclobutanecarbonitrile in advancing organic synthesis methodologies (Kazakova & Vasilyev, 2017).
Nanographenes and Electronics
Fluorinated compounds are integral to the synthesis of nanographenes, vital for organic electronics. The Scholl reaction, often used in the assembly of nanographenes, benefits from the unique properties of fluorinated reagents, indicating the relevance of compounds like 3,3-Difluorocyclobutanecarbonitrile in creating materials with enhanced electronic properties. The advancements in using fluorinated compounds for nanographene synthesis highlight their significance in developing future electronic materials (Jassas et al., 2021).
Environmental Remediation
The study of fluorocarbon synthesis and their applications as refrigerants and solvents underscores the broader utility of fluorinated compounds in environmental and industrial applications. The evolution of fluorocarbon synthesis reflects a balance between industrial utility and environmental safety, suggesting that derivatives like 3,3-Difluorocyclobutanecarbonitrile could have potential applications in developing environmentally friendly materials (Sicard & Baker, 2020).
Photocatalysis for Clean Energy
Graphitic Carbon Nitride-Based Heterojunction Photoactive Nanocomposites demonstrate the utility of fluorinated compounds in enhancing photocatalytic activity for environmental remediation and solar energy conversion. The integration of fluorinated materials into these nanocomposites could significantly improve their efficiency and stability, indicating a promising area for the application of 3,3-Difluorocyclobutanecarbonitrile in clean energy technologies (Huang et al., 2018).
properties
IUPAC Name |
3,3-difluorocyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N/c6-5(7)1-4(2-5)3-8/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXLAPBURAMYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517635 | |
Record name | 3,3-Difluorocyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorocyclobutanecarbonitrile | |
CAS RN |
86770-80-1 | |
Record name | 3,3-Difluorocyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-difluorocyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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